1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone
Description
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-(6-hydroxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7NO3/c1-5(11)9-10-7-3-2-6(12)4-8(7)13-9/h2-4,12H,1H3 |
InChI Key |
ZCSZENNYZBEVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol with Acetyl Derivatives
A widely used approach to prepare 1-(6-hydroxybenzo[d]oxazol-2-yl)ethanone involves the cyclization of 2-amino-6-hydroxyphenol with acetylating agents such as acetic anhydride or acetyl chloride. This reaction forms the benzoxazole ring while introducing the ethanone moiety at the 2-position of the oxazole ring.
- Reaction conditions: Typically mild acidic catalysis (e.g., sulfuric acid) facilitates cyclization.
- Solvents: Commonly used solvents include acetic acid or dichloromethane.
- Temperature: Mild heating (room temperature to reflux) is applied depending on reagents.
This method is supported by industrial practices where continuous flow reactors are employed to optimize yield and reproducibility for benzoxazole derivatives with hydroxy substituents.
Multi-Step Synthesis via Nitration, Reduction, and Cyclization
An alternative route involves:
- Selective nitration of a 6-hydroxy-substituted benzoxazole precursor.
- Catalytic hydrogenation of the nitro group to an amino group.
- Subsequent cyclization to form the benzoxazole ring.
This approach is exemplified in the synthesis of related 6-hydroxybenzoxazole derivatives, where catalytic hydrogenation using Pd/C under hydrogen pressure yields key intermediates in high yield (up to 85%).
Direct Synthesis from 4-Amino-3-hydroxybenzoic Acid Derivatives
Starting from 4-amino-3-hydroxybenzoic acid, a three-step synthesis can yield 2-aryl benzoxazole derivatives, which can be further functionalized to introduce ethanone groups. This involves:
- Esterification of the amino-hydroxybenzoic acid.
- Condensation with aromatic aldehydes.
- Lewis acid-catalyzed amination or acylation to introduce ethanone or related groups.
Aluminum chloride (AlCl3) is used as a Lewis acid catalyst to activate carbonyl groups for nucleophilic attack, facilitating the formation of benzoxazole derivatives with high yields.
Metal-Free and Eco-Friendly Approaches
Recent advances include metal-free syntheses using ionic liquids (e.g., imidazolium chloride) and solvents like dimethylacetamide (DMA) at elevated temperatures (around 160 °C). These methods offer environmentally friendly alternatives with good yields and simplified purification.
Detailed Preparation Method for 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone
Based on the above strategies and literature data, a representative preparation method is as follows:
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of 2-amino-6-hydroxyphenol with acetic anhydride | 2-Amino-6-hydroxyphenol | Acetic anhydride, H2SO4 | Mild heating, acidic | Simple, scalable, industrially viable | Requires pure starting amine |
| Nitration → Reduction → Cyclization | 6-Hydroxybenzoxazole precursor | HNO3, Pd/C, H2 | Multi-step, catalytic hydrogenation | High selectivity, good yields | Multi-step, requires hydrogenation setup |
| From 4-amino-3-hydroxybenzoic acid derivatives | 4-Amino-3-hydroxybenzoic acid | Aromatic aldehydes, AlCl3 | Room temp to reflux, Lewis acid catalysis | Versatile for derivatives | More steps, requires Lewis acid |
| Metal-free ionic liquid method | 2-Aminophenol derivatives | Imidazolium chloride, DMA | 160 °C, 8 h | Eco-friendly, metal-free | High temperature, longer reaction time |
Research Findings and Optimization Notes
- Catalyst choice: Sulfuric acid and Lewis acids like AlCl3 significantly improve cyclization efficiency.
- Temperature control: Mild heating favors selective cyclization without side reactions.
- Purification: Column chromatography using petroleum ether/ethyl acetate mixtures is effective.
- Industrial scale: Continuous flow reactors enhance reproducibility and reduce environmental impact.
- Hydrogenation step: For nitro intermediates, Pd/C under controlled pressure and temperature yields high purity amines essential for subsequent cyclization.
Summary Table of Key Reaction Parameters
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 25–160 °C | Higher temp accelerates reaction but may cause side reactions |
| Catalyst | H2SO4, AlCl3, Pd/C | Catalysts improve yield and selectivity |
| Solvent | Acetic acid, DCM, DMA, ethanol | Solvent polarity affects solubility and reaction rate |
| Reaction time | 1–24 h | Longer times improve conversion but may reduce selectivity |
| Purification | Recrystallization, chromatography | Essential for high purity product |
Chemical Reactions Analysis
1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-(6-oxo-benzo[d]oxazol-2-yl)ethanone.
Reduction: The ethanone group can be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its structural similarities to other bioactive compounds suggest that it may interact effectively with microbial targets.
- Anti-inflammatory Properties : Preliminary studies have shown that this compound may possess anti-inflammatory effects. This potential makes it relevant for therapeutic applications in treating inflammatory diseases.
- Drug Design : The compound's ability to form complexes with metal ions and other organic molecules could enhance its biological activity, indicating its utility in rational drug design and development. Researchers are exploring its role as a lead compound for synthesizing novel therapeutic agents targeting various diseases.
Chemical Applications
- Synthesis of Derivatives : The compound serves as a building block for synthesizing other chemical entities. Its reactivity, particularly due to the hydroxy group, allows for modifications that can lead to derivatives with enhanced properties or novel functionalities.
- Complexation Studies : Interaction studies involving 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone and various metal ions have been conducted to understand its coordination chemistry. These interactions can influence its stability and reactivity, which are critical factors in both pharmaceutical and industrial applications.
Cosmetic Applications
The compound is also being investigated for its potential use in cosmetic formulations due to its stability and skin compatibility. Research has focused on assessing its safety and efficacy in topical applications, which is vital for compliance with regulatory standards in cosmetic product development .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies highlighting the applications of 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone:
- Study on Antimicrobial Properties : A recent study demonstrated that derivatives of this compound showed significant antimicrobial activity against a range of pathogens, suggesting its potential as an active ingredient in antimicrobial formulations .
- Research on Anti-inflammatory Effects : Another study explored the anti-inflammatory effects of benzoxazole derivatives, including 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone, showing promising results in reducing inflammation markers in vitro .
Mechanism of Action
The mechanism of action of 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
1-(Benzo[d]oxazol-2-yl)ethanone (CAS 122433-29-8)
- Structural Difference : Lacks the 6-hydroxy group.
- Impact : Reduced hydrogen-bonding ability compared to the 6-hydroxy derivative. This compound has been used as a substrate in enantioselective Rh-catalyzed arylboronic acid additions, achieving high yields (up to 91%) with chiral ligands like Wingphos .
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime
- Structural Difference : Methoxy substituent at the 6-position instead of hydroxy.
- Biological Activity: Exhibits potent xanthine oxidase (XO) inhibition (IC50 = 3.7 μM), comparable to allopurinol (IC50 = 2.9 μM). The methoxy group improves metabolic stability but reduces polarity compared to the hydroxy analog .
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone (CAS 1482363-78-9)
- Structural Difference : Bromine atom at the 5-position.
- Used in Suzuki couplings for drug discovery .
1-(6-Aminobenzo[d]oxazol-2-yl)ethanone (CAS 1159534-45-8)
- Structural Difference: Amino group at the 6-position.
Key Findings :
- Methoxy and hydroxy substituents on the benzoxazole ring significantly influence enzyme inhibition. The hydroxy group may enhance target binding but could reduce bioavailability due to higher polarity.
- Benzimidazole analogs (e.g., 2-(aryl)-1-(1H-benzimidazol-1-yl)ethanone) demonstrate cytotoxicity against cancer cell lines, suggesting that nitrogen-containing heterocycles may offer broader pharmacological applications compared to benzoxazoles .
Rh-Catalyzed Additions
- 1-(Benzo[d]oxazol-2-yl)ethanone: Achieves 91% yield in toluene with Rh/Wingphos catalysts. Steric hindrance from the acetyl group minimizes catalyst deactivation .
- 1-(6-Hydroxybenzoxazol-2-yl)ethanone: Synthesis likely requires protection/deprotection of the hydroxy group to prevent side reactions.
Thiol-Ethanone Coupling
- 1-(4-Hydroxyphenyl)-2-((heteroaryl)thio)ethanones: Synthesized via NaOH-mediated coupling of mercaptoheterocycles (e.g., benzo[d]oxazole-2-thiol) with 2-bromo-4’-hydroxyacetophenone. Yields depend on heterocycle reactivity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Features |
|---|---|---|---|
| 1-(6-Hydroxybenzoxazol-2-yl)ethanone | ~177.17 | ~1.2 | Polar, hydrogen-bond donor |
| 1-(5-Bromobenzoxazol-2-yl)ethanone | 240.05 | ~2.8 | Lipophilic, halogenated |
| 1-(6-Aminobenzoxazol-2-yl)ethanone | 176.17 | ~0.9 | Basic, amine functionality |
Notes:
- Amino and hydroxy groups enhance solubility in polar solvents, critical for formulation in drug development .
Q & A
Q. What analytical workflows validate synthetic intermediates with complex substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
